N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine
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Overview
Description
N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine: is a chemical compound that belongs to the class of benzoxadiazoles Benzoxadiazoles are heterocyclic compounds containing a benzene ring fused to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of appropriate benzoxadiazole derivatives with dimethylamine. One common method includes the use of 4,7-dichloro-2,1,3-benzoxadiazole as a starting material, which undergoes nucleophilic substitution with dimethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, organic solvents, and bases like triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution can result in various substituted benzoxadiazole derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: In biological research, this compound is employed as a fluorescent probe for the detection of biomolecules such as proteins and nucleic acids. Its fluorescence properties make it useful in various imaging and diagnostic applications.
Medicine: The compound has shown potential in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used. For example, in anticancer research, it may inhibit key enzymes involved in cell proliferation, leading to cell death.
Comparison with Similar Compounds
2,1,3-Benzoxadiazole: The parent compound, which lacks the dimethylamino groups.
4-chloro-7-nitro-2,1,3-benzoxadiazole: A derivative with different substituents, used in optoelectronic applications.
4,7-dibromo-2,1,3-benzoxadiazole: Another derivative used in the synthesis of dyes and pigments.
Uniqueness: N,N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine is unique due to its dimethylamino substituents, which impart distinct chemical and physical properties. These substituents enhance its solubility, reactivity, and fluorescence characteristics, making it particularly useful in various scientific and industrial applications.
Properties
IUPAC Name |
4-N,4-N-dimethyl-2,1,3-benzoxadiazole-4,7-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-12(2)6-4-3-5(9)7-8(6)11-13-10-7/h3-4H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMVFHJTEJNBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=NON=C12)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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